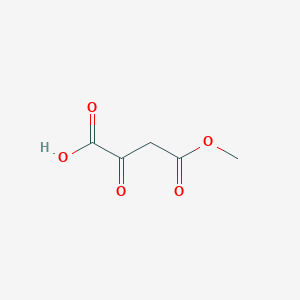

4-Methoxy-2,4-dioxobutanoic acid

描述

属性

IUPAC Name |

4-methoxy-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIRDOOJJIGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927392 | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13192-05-7 | |

| Record name | 4-Methyl 2-oxobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalacetic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxy-2,4-dioxobutanoic acid can be synthesized through various organic synthesis routes. One common method involves the esterification of oxaloacetic acid with methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

4-Methoxy-2,4-dioxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

科学研究应用

Organic Synthesis

4-Methoxy-2,4-dioxobutanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical transformations.

Pharmaceuticals

The compound has been investigated for its potential therapeutic applications:

- Antioxidant Properties : Studies indicate that derivatives of this compound exhibit antioxidant activity, making them candidates for developing supplements or drugs aimed at reducing oxidative stress .

- Anti-inflammatory Agents : Research has shown that modifications of this compound can lead to anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases .

Biochemical Research

In biochemical studies, this compound is used as a reagent for:

- Enzyme Inhibition Studies : It has been employed to investigate enzyme mechanisms and inhibition pathways.

- Metabolic Pathway Analysis : This compound aids in tracing metabolic pathways due to its structural characteristics that mimic natural substrates.

Material Science

The compound's unique properties make it suitable for:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics.

- Coatings and Adhesives : Its reactivity allows it to be used in formulations for coatings and adhesives with improved durability and performance.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry explored the antioxidant potential of various derivatives of this compound. Results indicated that specific modifications enhanced radical scavenging activity significantly compared to standard antioxidants .

Case Study 2: Anti-inflammatory Effects

Research conducted by Pharmaceutical Research demonstrated that certain derivatives exhibited notable anti-inflammatory effects in animal models. The study suggested the mechanism involved inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications .

作用机制

The mechanism of action of 4-Methoxy-2,4-dioxobutanoic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Physical Properties :

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 240.5 ± 23.0 °C at 760 mmHg

- Solubility: Limited data available, but it is typically stored at -4°C (short-term) or -20°C (long-term) to maintain stability .

Applications :

Primarily used as a chemical synthesis intermediate and in scientific research, particularly in developing fluorescent probes for enzyme inhibition studies (e.g., influenza endonuclease assays) .

Comparison with Structurally Similar Compounds

The biological activity, tautomeric behavior, and chemical reactivity of 2,4-dioxobutanoic acid derivatives are heavily influenced by substituents at the C4 position. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Tautomeric Behavior

- This compound: No direct experimental data on tautomerism in aqueous solutions. However, computational studies suggest the methoxy group may stabilize the keto form due to its electron-donating nature.

- 4-Phenyl-2,4-dioxobutanoic Acid (4PDA): Acidic Media (pH ≤ 5.5): Exists as enolic tautomer with the keto group adjacent to the phenyl ring. Neutral/Alkaline Media: Forms a mixture of ionized species; NMR studies reveal complex equilibria .

- 4-Alkyl Derivatives (e.g., 4-methyl) : Exhibit hydrate forms in solution, unlike 4PDA, highlighting the phenyl group’s role in suppressing hydration .

生物活性

4-Methoxy-2,4-dioxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diketone structure, which is crucial for its biological activity. The compound can be represented by the following chemical formula:

- Chemical Formula : CHO

- Molecular Weight : 146.10 g/mol

The presence of the methoxy group and the dicarbonyl functionality contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The diketone moiety allows for chelation with metal ions, which is essential for the inhibition of certain metalloenzymes involved in viral replication.

- Antiviral Properties : Research indicates that compounds similar to this compound exhibit antiviral activity against influenza viruses by inhibiting polymerase activity.

Antiviral Activity

A study conducted on a series of 4-substituted 2-dioxobutyric acids highlighted their effectiveness as inhibitors of influenza polymerase. The compounds demonstrated IC values ranging from 0.19 to 21.3 µmol/L, indicating significant antiviral potential. Among these, derivatives with modifications similar to this compound showed promising results against both Influenza A and B viruses .

Case Studies

- Influenza Virus Inhibition :

- Safety Profile :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism | IC Value (µmol/L) | Notes |

|---|---|---|---|

| Antiviral | Influenza A/B | 0.19 - 21.3 | Significant inhibition observed |

| Toxicity | Mice | N/A | No significant adverse effects at low doses |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purity validation methods for 4-Methoxy-2,4-dioxobutanoic acid?

- Synthesis : The compound is synthesized via electrophilic substitution, with critical emphasis on post-synthesis drying to eliminate methanol residues. Methanol contamination can alter downstream reactivity, necessitating rigorous drying protocols (e.g., vacuum desiccation) .

- Purity Validation : ¹H NMR (CDCl₃) is essential to confirm the absence of methanol (δ 3.68 ppm for methoxy group; absence of δ ~3.3–3.5 ppm for methanol). Purity ≥95% is typically achieved via recrystallization or chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include δ 2.60–2.80 ppm (m, 2×CH₂), δ 3.68 ppm (s, OCH₃), and δ 9.89 ppm (broad s, -OH) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 147.03 (C₅H₆O₅) confirms molecular weight.

- IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (broad -OH stretch) .

Q. What safety protocols are critical during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate acidic waste and dispose via certified hazardous waste services. Avoid aqueous neutralization due to exothermic risks .

Advanced Research Questions

Q. How do contradictions in reported reactivity data arise, and how can they be resolved experimentally?

- Reactivity Discrepancies : Variations in esterification rates (e.g., ethyl ester derivatives) may stem from residual methanol or moisture. For example, esterification with ethanol under anhydrous conditions (e.g., Dean-Stark trap) minimizes side reactions .

- Mitigation : Pre-dry reactants (molecular sieves) and monitor reaction progress via TLC or in-situ FTIR to track carbonyl intermediates .

Q. What stability challenges exist under varying pH and thermal conditions?

- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH >8), forming 4-methoxy-4-oxobutanoate. Acidic conditions (pH <3) promote decarboxylation to 4-methoxy-2-butanone. Buffered solutions (pH 5–7) are recommended for long-term storage .

- Thermal Stability : Decomposes above 150°C, releasing CO₂. Differential Scanning Calorimetry (DSC) shows an exothermic peak at ~160°C, indicating thermal instability .

Q. How can derivatives be designed to enhance biological activity (e.g., enzyme inhibition)?

- Derivative Synthesis :

- Amide Derivatives : React with cyclohexylamine or aryl amines to form 4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl] analogs, which show potential for kinase inhibition .

- Ester Prodrugs : Ethyl or methyl esters improve bioavailability. For example, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate exhibits enhanced cellular uptake in cytotoxicity assays .

Methodological Guidelines

- Synthetic Reproducibility : Always report solvent purity (e.g., anhydrous CH₂Cl₂), reaction temperature (±1°C), and drying time to ensure consistency .

- Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw NMR prediction) and reference spectra from PubChem or Reaxys .

- Ethical Compliance : Adhere to institutional guidelines for toxic intermediate handling (e.g., cyanide-containing derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。